N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3,5-Dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a morpholino group at the 6-position and aryl amine groups at the 2- and 4-positions. Triazine derivatives are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and light stabilizers due to their versatile reactivity and structural tunability .
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-7-14(2)9-17(8-13)24-19-26-20(25-18-11-15(22)10-16(23)12-18)28-21(27-19)29-3-5-30-6-4-29/h7-12H,3-6H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDPDWUKAVSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. This class is recognized for its diverse biological activities, particularly in anticancer research. The compound under discussion has shown promise in various studies for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two aromatic rings substituted with dichloro and dimethyl groups and a morpholino moiety that enhances its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) at concentrations as low as 0.06 μM . This selective inhibition suggests a potential for targeted cancer therapies.
- Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cell proliferation and survival. Specifically, it has been linked to the inhibition of the PI3K/Akt pathway, which is crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of triazine derivatives indicates that modifications on the phenyl rings significantly influence their biological activity. For instance:
- Substituents : The presence of electron-donating groups (like methoxy or dimethylamino) on one phenyl ring enhances activity against cancer cells .
- Positioning of Substituents : The position of substituents on the aromatic rings also plays a critical role; para-substituted phenyls have shown better activity compared to ortho-substituted ones.
Data Tables
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound 73 | MDA-MB231 | 0.06 | PI3K/Akt inhibition |
| Compound 101 | MDA-MB231 | 0.08 | PI3K/Akt inhibition |
| Compound 70 | SKBR-3 | 0.10 | PI3K/Akt inhibition |
Case Studies
- In Vivo Efficacy : A study demonstrated the antitumor efficacy of this compound in xenograft models where it was administered intravenously. Results showed a significant reduction in tumor size compared to control groups .
- Selectivity Against Non-Cancerous Cells : In contrast to its effects on cancer cells, this compound exhibited minimal toxicity towards non-cancerous MCF-10A breast cell lines at similar concentrations .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Electron-donating groups (e.g., methoxy) may lower yields due to reduced electrophilicity at the triazine core .
- Sterically hindered amines (e.g., 3,5-dimethylaniline) could require optimized reaction conditions for the target compound.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectroscopic profiles:
Key Observations :
- Chlorine substituents likely increase melting points and crystallinity compared to methoxy analogues .
- Morpholino groups enhance solubility in polar solvents, critical for pharmaceutical formulations .
Industrial and Research Relevance
The target compound’s hydrochloride salt is supplied by multiple vendors (e.g., VICHEMO, Loba Feinchemie), indicating its utility in drug discovery or material science . Similar compounds, such as N2-(4-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-triazine-2,4-diamine hydrochloride, are also commercially available, highlighting the demand for triazine derivatives with halogenated aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
